Articaine bromo compound

Descripción general

Descripción

Articaine bromo compound is a derivative of articaine, a widely used local anesthetic in dentistry. Articaine is unique among amide local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency . The bromo derivative of articaine is of interest due to its potential enhanced properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of articaine bromo compound typically involves the bromination of articaine. One common method is the visible light-mediated approach for the preparation of α-bromo-α,β-unsaturated ketones and aldehydes . This method is preferred due to its operational simplicity and mild reaction conditions, avoiding the use of hazardous bromine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Articaine bromo compound undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the thiophene ring.

Hydrolysis: The ester group in articaine can be hydrolyzed by esterases in the blood.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Aplicaciones Científicas De Investigación

Articaine bromo compound has several scientific research applications, including:

Mecanismo De Acción

Articaine bromo compound exerts its effects by blocking voltage-gated sodium channels in neurons, preventing the initiation and propagation of action potentials . This results in localized anesthesia. The thiophene ring enhances its lipid solubility, allowing it to penetrate neuronal membranes more effectively . The bromo group may further enhance its binding affinity and potency.

Comparación Con Compuestos Similares

Articaine bromo compound can be compared with other local anesthetics such as:

Lidocaine: Contains a benzene ring instead of a thiophene ring, resulting in lower lipid solubility.

Bupivacaine: Has a longer duration of action but higher toxicity.

Prilocaine: Similar to articaine but lacks the thiophene ring, resulting in different pharmacokinetic properties.

This compound is unique due to its combination of a thiophene ring and a bromo group, which may enhance its anesthetic properties and reduce toxicity.

Actividad Biológica

Articaine is an amide-type local anesthetic widely used in dental procedures, notable for its rapid onset and effective pain relief. The compound's unique structure, which includes a thiophene ring and an ester side chain, contributes to its pharmacological properties. This article will explore the biological activity of the Articaine bromo compound , focusing on its anesthetic efficacy, safety profile, and clinical applications.

Overview of Articaine

- Chemical Structure : Articaine is chemically designated as 4-methyl-3-[[1-oxo-2-(propylamino)-propyl]amino]-2-thiophene carboxylic acid methyl ester hydrochloride. The presence of the thiophene ring enhances its liposolubility and potency compared to other local anesthetics like lidocaine .

- Metabolism : Articaine is rapidly metabolized in the body, primarily through hydrolysis of its ester side chain, leading to a shorter half-life (approximately 20–45 minutes) compared to other amides . This rapid metabolism reduces the risk of systemic toxicity.

Anesthetic Efficacy

Articaine has demonstrated superior clinical effectiveness compared to traditional local anesthetics. A recent study showed that 4% articaine with 1:100,000 adrenaline resulted in:

- Lower Pain Scores : Visual Analog Scale (VAS) pain scores were significantly lower in patients receiving articaine (4.4 ± 0.6 cm) compared to those receiving lidocaine (5.0 ± 1.0 cm) (p < 0.0001) .

- Higher Anesthesia Efficacy : The effective proportion of anesthesia was higher with articaine (89.0%) than with lidocaine (76.6%) (p = 0.0487) .

- Reduced Bleeding : Patients receiving articaine experienced less nasal mucosal bleeding during procedures compared to those receiving lidocaine (p = 0.004) .

Safety Profile

Articaine's safety profile is generally favorable:

- Lower Toxicity : Studies indicate that articaine has approximately 60% of the toxicity of lidocaine when comparing milligram for milligram .

- Adverse Reactions : The incidence of adverse reactions with articaine is similar to that of lidocaine, with minor effects such as postoperative pain and temporary paresthesia being reported at comparable rates .

Case Studies

- Lidocaine Allergy : A case study reported a patient allergic to lidocaine who successfully underwent dental procedures using articaine without hypersensitivity reactions. Skin prick tests showed negative results for articaine, confirming its suitability as an alternative anesthetic .

- Elderly Patients : Research indicated that while the pharmacokinetics of articaine may vary with age, there is no significant need for dose adjustment in elderly patients unless they have underlying health conditions .

Efficacy Comparisons

A systematic review highlighted that articaine is nearly three times more effective than lidocaine for infiltration anesthesia and 1.5 times more effective for inferior alveolar nerve blocks .

| Parameter | Articaine | Lidocaine |

|---|---|---|

| VAS Pain Score | 4.4 ± 0.6 cm | 5.0 ± 1.0 cm |

| Anesthesia Efficacy Proportion | 89% | 76% |

| Adverse Reaction Incidence | ~2.2% | ~2.0% |

Toxicity Studies

Recent evaluations have shown that modifications in the chemical structure of related compounds can significantly alter their toxicity profiles:

Propiedades

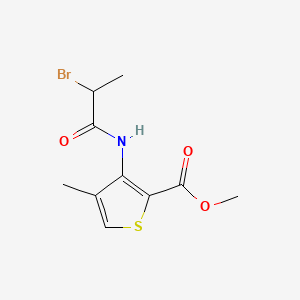

IUPAC Name |

methyl 3-(2-bromopropanoylamino)-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c1-5-4-16-8(10(14)15-3)7(5)12-9(13)6(2)11/h4,6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIGNHUEQGGRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C(C)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156630 | |

| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160919-46-9 | |

| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160919-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160919469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-(((2RS)-2-BROMOPROPANOYL)AMINO)-4-METHYLTHIOPHENE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I92I939YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.